molecular formula C23H36O4 B1255210 Thyrsiflorin A

Thyrsiflorin A

Cat. No. B1255210
M. Wt: 376.5 g/mol
InChI Key: SXAKSYSZGTXJGQ-YDZITQAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyrsiflorin A is a natural product found in Calceolaria thyrsiflora and Calceolaria polifolia with data available.

Scientific Research Applications

Antitumor Activity and Mechanism of Action

Demalonyl Thyrsiflorin A and Antitumor Activity Demalonyl thyrsiflorin A, a derivative of thyrsiflorin A, exhibits significant antitumor activities. It induces cell death in cancer cells by activating apoptotic and necrotic pathways. The presence of a hydroxyl group is crucial for the decreased viability of cancer cells. This compound also triggers an increase in reactive oxygen species (ROS) production, which plays a role in both apoptotic and necrotic cell death in human epithelial cancer cells, including androgen-insensitive prostate cancer and oral squamous carcinoma cells (Garbarino et al., 2007).

Cytotoxicity in Melanoma Cells Similar antitumor effects were observed in melanoma cells. Demalonyl thyrsiflorin A exhibits a clear dose-response relationship in reducing cell viability. At certain concentrations, it induces apoptosis, potentially involving the reduction of Hsp70 expression and further ROS production. However, higher concentrations lead to a shift from apoptosis to necrosis, possibly due to the inhibition of the caspase cascade and additional ROS increase (Cardile et al., 2018).

Genetic Variability and Association with Biochemical Traits

Genetic Variability in Dendrobium Thyrsiflorum Dendrobium thyrsiflorum, associated with thyrsiflorin A, shows significant genetic diversity and phytochemical variability across different populations. Analysis revealed variability in total phenolics, flavonoids, alkaloid contents, and antioxidant activity. The genetic information from this study is crucial for conservation strategies and understanding the medicinal potential of Dendrobium thyrsiflorum, particularly its antioxidant properties (Bhattacharyya et al., 2017).

In Vitro Antiviral and Cytotoxic Activity

Semisynthetic Analogues of Scopadulane Diterpenes Thyrsiflorin A and its semisynthetic analogues, derived from scopadulane-type diterpenes, have been studied for their antiherpetic activity against Herpes simplex virus type II and cytotoxicity against human tumor cell lines. While some compounds showed moderate antiherpetic activity, none exhibited significant cytotoxicity, revealing important structure-activity relationships and structural features necessary for cytotoxic and antiviral activities (Betancur-Galvis et al., 2001).

Secondary Metabolites Analysis

Phlogacanthus Thyrsiflorus Secondary Metabolites A comprehensive analysis of secondary metabolites in Phlogacanthus thyrsiflorus revealed the presence of pharmacologically important terpenoids and β-Sitosterol in various plant parts. This study is the first to provide quantitative estimation of these metabolites, highlighting the plant's richness in compounds with potential medicinal applications (Singh et al., 2021).

properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid

InChI

InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1

InChI Key

SXAKSYSZGTXJGQ-YDZITQAVSA-N

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C

synonyms

thyrsiflorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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